2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(1-cyclopropylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H20N2O/c15-13-3-1-2-4-14(13)17-12-7-9-16(10-8-12)11-5-6-11/h1-4,11-12H,5-10,15H2 |
InChI Key |
KBMLNFOSTKBRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)OC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Cyclopropylpiperidin-4-ol
The cyclopropyl-piperidine intermediate is critical for subsequent etherification. Two primary approaches are documented:
Reductive Amination of Piperidin-4-one
-
Starting Material : Piperidin-4-one.
-
Cyclopropane Introduction :
-
Ketone Reduction :
Direct Alkylation of Piperidine Derivatives
Ether Bond Formation with Aniline Derivatives
The ether linkage is established via nucleophilic substitution or coupling reactions:
Mitsunobu Reaction
Ullmann Coupling
Reduction of Nitro to Amine
Final step involves reducing the nitro group to aniline:
-
Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, RT. Yields >90%.
-
Chemical Reduction : Fe/HCl or SnCl₂/HCl, though less favored due to purification challenges.
Optimized Synthetic Protocol
The most efficient route combines reductive amination, Mitsunobu coupling, and hydrogenation:
-
Step 1 : Synthesize 1-cyclopropylpiperidin-4-ol via reductive amination (NaBH(OAc)₃) and NaBH₄ reduction (95% yield).
-
Step 2 : Perform Mitsunobu reaction with 2-nitrophenol (DIAD/PPh₃) to obtain the nitro ether (82% yield).
-
Step 3 : Catalytically hydrogenate the nitro group to aniline (Pd/C, H₂, 94% yield).
Overall Yield : ~73% (three steps).
Comparative Analysis of Methods
| Method | Key Step | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Cyclopropane introduction | NaBH(OAc)₃, CH₂Cl₂ | 95 | High yield, minimal byproducts | Requires anhydrous conditions |
| Mitsunobu Coupling | Ether formation | DIAD, PPh₃, THF | 82 | Regioselective, room temperature | Costly reagents |
| Ullmann Coupling | Ether formation | CuI, Cs₂CO₃, 100°C | 68 | Broad substrate scope | High temperature, long reaction time |
| Catalytic Hydrogenation | Nitro reduction | H₂, Pd/C, ethanol | 94 | Clean conversion, scalable | Requires pressure equipment |
Challenges and Solutions
-
Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strong acidic/basic conditions. Mitigated by using mild reagents (e.g., NaBH₄ instead of LiAlH₄).
-
Nitro Group Reactivity : Over-reduction during hydrogenation is avoided by controlling H₂ pressure and reaction time.
-
Etherification Selectivity : Mitsunobu conditions prevent competing side reactions (e.g., elimination) common in SNAr approaches.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
CNS Disorders
Research indicates that 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline may act as an antagonist of the histamine receptor H3R, which plays a critical role in the modulation of neurotransmitter release in the brain. This modulation can potentially benefit conditions such as narcolepsy and other sleep disorders by enhancing wakefulness and cognitive function .
Cancer Treatment
The compound has been investigated for its ability to inhibit mutant proteins associated with various cancers, such as KRAS, HRAS, and NRAS mutations. These mutations are prevalent in several cancer types, including lung cancer. Targeting these proteins using small molecules like 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline could provide new avenues for cancer therapy .
The biological activity of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline has been assessed through various assays:
- Binding Affinity : Studies have shown that the compound exhibits significant binding affinity for H3R, indicating its potential as a CNS therapeutic agent.
- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines harboring specific mutations, suggesting its utility in targeted cancer therapies .
Case Study 1: CNS Disorders
A study highlighted the efficacy of compounds similar to 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline in enhancing wakefulness in animal models of narcolepsy. The results indicated improved cognitive performance and reduced excessive daytime sleepiness, supporting further clinical investigation .
Case Study 2: Cancer Therapeutics
Another investigation focused on the compound's ability to inhibit KRAS G12C mutations in lung cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, suggesting a promising role for this compound in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- The cyclopropyl group in the target compound introduces steric bulk and ring strain compared to the methyl group in 4-((1-Methylpiperidin-4-yl)oxy)aniline. This may enhance lipophilicity and metabolic stability .
- Methyl-substituted analogs (e.g., 4-(1-Methylpiperidin-4-yl)aniline) exhibit lower molecular weights and simpler synthetic pathways but may lack the conformational rigidity imparted by cyclopropane .
Positional Isomerism: The 2-position O-linkage in the target compound contrasts with the 4-position in 4-((1-Methylpiperidin-4-yl)oxy)aniline.
Extended Modifications :
- Compounds like 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline incorporate additional functional groups (e.g., methoxy, piperazine), reducing structural similarity (score: 0.72) but expanding pharmacological versatility .
Synthetic and Analytical Relevance :
- Crystallographic tools such as SHELX and WinGX are critical for resolving the three-dimensional structures of such compounds, enabling precise analysis of substituent effects on molecular conformation.
Research Implications
- Pharmacological Potential: The 1-cyclopropylpiperidin-4-yl motif is recurrent in patent literature (e.g., ), suggesting utility in kinase inhibitors or GPCR-targeted therapies.
- Structure-Activity Relationships (SAR) : Subtle changes, such as replacing cyclopropyl with methyl, could significantly alter bioavailability or target engagement.
- Future Directions : Comparative studies using X-ray crystallography or computational modeling are needed to quantify steric/electronic impacts and optimize designs.
Biological Activity
2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a cyclopropylpiperidine moiety linked to an aniline group via an ether bond, which influences its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 218.30 g/mol. This article reviews the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Research indicates that 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline exhibits various biological activities, particularly in the context of cancer treatment. The compound has shown potential as an antineoplastic agent , targeting specific pathways involved in tumor growth and metastasis. Its mechanism may involve the modulation of receptor tyrosine kinases (RTKs), which play a critical role in cancer cell signaling.
Biological Activities
The biological activities of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline can be summarized as follows:
- Antineoplastic Activity : Demonstrated effectiveness in inhibiting tumor cell proliferation.
- Enzyme Inhibition : Potential to inhibit lysine-specific demethylase 1, which is involved in cancer progression.
- Receptor Interaction : Binding affinity to various receptors that may alter cellular signaling pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds provides insight into the unique properties of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline. The following table summarizes key features and similarities with related compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-(1-Methylpiperidin-4-yloxy)aniline | 0.91 | Methyl substitution enhances lipophilicity. |
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 0.75 | Contains a pyrrolidine ring which may alter receptor interactions. |
| 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | 0.72 | Incorporates a piperazine moiety, affecting CNS activity. |
| 4-(Tetrahydropyran-4-yloxy)aniline | 0.71 | Tetrahydropyran ring may influence solubility and bioavailability. |
| tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | 0.68 | Combines piperidine with carboxylic acid functionality for enhanced reactivity. |
This table highlights the distinct pharmacological properties attributed to the cyclopropyl substitution in the target compound.
Case Studies
Several studies have investigated the efficacy of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline in preclinical models:
- Study on Cancer Cell Lines : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability across various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Studies : Research focusing on receptor interactions demonstrated that this compound effectively inhibits specific RTKs associated with tumor growth, providing a mechanistic basis for its antineoplastic activity.
- Animal Models : Preclinical trials using animal models have shown promising results regarding tumor regression and improved survival rates, further supporting its therapeutic potential.
Q & A
Q. How can stereochemical challenges in synthesizing chiral derivatives of this compound be addressed?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like cyclopropanation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
